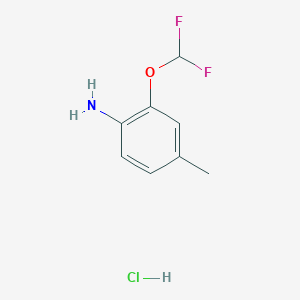
2-(Difluoromethoxy)-4-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-4-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group and a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline precursor. One common method is the reaction of 4-methylaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethoxy)-4-chloroaniline
- 2-(Difluoromethoxy)-4-bromoaniline
- 2-(Difluoromethoxy)-4-nitroaniline
Uniqueness
2-(Difluoromethoxy)-4-methylaniline hydrochloride is unique due to the presence of both the difluoromethoxy and methylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(difluoromethoxy)-4-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMDYFBTKCASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2463136.png)

![[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)



![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)
![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2463153.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2463158.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B2463159.png)
